
2-ethoxy-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-ethoxy-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of a tetrahydroquinoline core and a benzenesulfonamide moiety. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us infer potential properties and applications.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives often involves multi-step reactions, including the formation of intermediates such as sulfoxides and quinazolinones. For instance, the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines involves the reaction of menthyl 2-methoxy-1-naphthalenesulfinate with benzylmagnesium chloride, followed by addition to a dihydroisoquinoline N-oxide . Similarly, the synthesis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline is achieved through a cationic imino Diels–Alder reaction . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR, FT-IR, and X-ray diffraction. For example, a derivative of tetrahydroquinoline crystallized in the monoclinic space group with specific cell parameters . Another compound, a 1,2,3,4-tetrahydroquinoline derivative, was crystallized in an orthorhombic system . These findings suggest that the compound of interest may also crystallize in a similar manner, which could be confirmed through X-ray diffraction studies.
Chemical Reactions Analysis
The chemical reactivity of tetrahydroquinoline derivatives can be quite diverse. For instance, the oxy-Michael addition reaction is used to synthesize ethoxy(phenyl)methyl derivatives of naphthol and hydroxyquinoline . The presence of a benzenesulfonamide group in the compound of interest suggests that it may also participate in similar reactions, potentially leading to the formation of new derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. The presence of substituents on the benzenesulfonamide moiety does not significantly influence the 3D structure properties, as evidenced by NMR spectroscopy and molecular modeling . The nonlinear optical properties of some quinolinium benzenesulfonate compounds have been studied, indicating potential applications in optical limiting . The compound may also exhibit unique optical properties due to its structural similarities.
Wissenschaftliche Forschungsanwendungen
Crystallographic Insights and Molecular Interactions
Research by Gelbrich, Haddow, and Griesser (2011) on a related compound showcased its crystal structure, emphasizing the importance of intramolecular and intermolecular hydrogen bonding in determining molecular conformation. Such studies are crucial for understanding the molecular interactions and stability of pharmaceutical compounds (Gelbrich, Haddow, & Griesser, 2011).
Antitumor Applications
A study by Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives bearing the sulfonamide moiety, evaluating their antitumor activity. The findings indicated that certain derivatives exhibited more potent efficacy than the reference drug Doxorubicin, suggesting potential applications in cancer therapy (Alqasoumi et al., 2010).
Nonlinear Optical Properties
Ruanwas et al. (2010) explored the nonlinear optical properties of derivatives, identifying candidates for optical limiting applications. This research highlights the compound's potential in developing materials for optical technologies (Ruanwas et al., 2010).
Hepatobiliary Transport Studies
Fukuda et al. (2010) investigated the transporters involved in the hepatobiliary transport of a related compound, offering insights into its metabolism and elimination pathways. This study is relevant for understanding the pharmacokinetics of drugs containing the sulfonamide moiety (Fukuda et al., 2010).
Beta3 Adrenergic Receptor Agonism
Research by Parmee et al. (2000) on tetrahydroisoquinoline derivatives containing a sulfonamide moiety demonstrated potent agonism of the human beta3 adrenergic receptor. Such findings suggest potential applications in treating metabolic disorders (Parmee et al., 2000).
Eigenschaften
IUPAC Name |
2-ethoxy-5-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-4-12-23-18-9-8-17(14-16(18)7-11-21(23)24)22-28(25,26)20-13-15(3)6-10-19(20)27-5-2/h6,8-10,13-14,22H,4-5,7,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULYUIHVUFKTBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

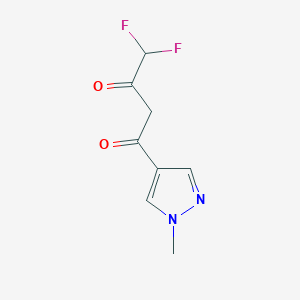

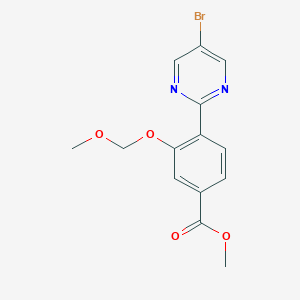
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3016848.png)
![Propyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3016849.png)

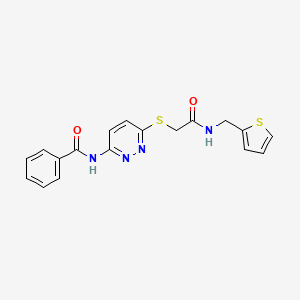

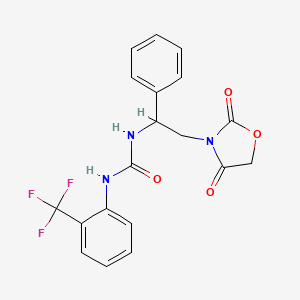

![N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B3016861.png)
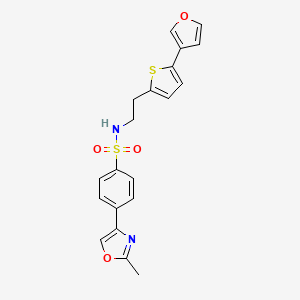
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B3016864.png)
![6-Aminobenzo[d][1,3]dioxole-5-thiol](/img/structure/B3016867.png)